

Understanding Cho-es-Lys solubility and stability

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Compound of Interest

Compound Name: Cho-es-Lys

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An In-depth Technical Guide to the Solubility and Stability of **Cho-es-Lys**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cho-es-Lys, chemically identified as L-lysine, 6-[[[(3 β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate, is a cholesterol-esterified lysine derivative with potential applications in drug delivery and biopharmaceutical development.^[1] Understanding its solubility and stability is paramount for its effective formulation, storage, and therapeutic application. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of **Cho-es-Lys** based on the properties of its constituent molecules—cholesterol and L-lysine. It also outlines detailed experimental protocols for the systematic evaluation of these properties and presents logical workflows and degradation pathways using visual diagrams.

Chemical Properties of Cho-es-Lys

Cho-es-Lys is a complex molecule that marries the hydrophilic nature of L-lysine with the lipophilic characteristics of cholesterol. This amphipathic nature is a key determinant of its solubility and stability profile.

Property	Description
Chemical Name	L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate[1]
Molecular Formula	C40H72N2O5 • 2CF3COO[1]
Structure	A cholesterol molecule linked to a lysine molecule via a hexyl ester linker.
Key Functional Groups	Ester, carbamate, primary amine, carboxylic acid (in lysine), hydroxyl (in cholesterol).
Predicted Nature	Amphipathic, with a large nonpolar sterol nucleus and a polar amino acid head group.

Solubility Profile

The solubility of **Cho-es-Lys** is expected to be highly dependent on the solvent system due to its amphipathic structure.

Predicted Solubility in Various Solvents

Based on the properties of L-lysine and cholesterol, the following solubility profile for **Cho-es-Lys** can be anticipated:

Solvent Type	Predicted Solubility	Rationale
Water	Low to Moderate	The polar lysine and trifluoroacetate components will contribute to some aqueous solubility, but the large, nonpolar cholesterol moiety will significantly limit it. L-lysine itself is highly soluble in water.[2][3]
Polar Aprotic Solvents (e.g., DMSO, DMF)	High	These solvents can effectively solvate both the polar and nonpolar parts of the molecule. L-lysine hydrochloride shows good solubility in DMSO.[4]
Alcohols (e.g., Methanol, Ethanol)	Moderate to High	Alcohols can interact with both the polar and nonpolar regions. L-lysine is soluble in lower alcohols like methanol and ethanol.[2] However, cholesterol has limited solubility in ethanol.[3]
Nonpolar Solvents (e.g., Hexane, Chloroform)	High	The large cholesterol component will dominate, leading to good solubility in nonpolar, organic solvents. L-lysine is virtually insoluble in non-polar solvents.[2]

Factors Influencing Solubility

- pH: The ionization state of the primary amine and carboxylic acid groups of the lysine moiety will be pH-dependent. At low pH, the amine groups will be protonated (-NH_3^+), and at high pH, the carboxylic acid will be deprotonated (-COO^-). This will influence the molecule's

overall charge and its interaction with polar solvents. The solubility of amino acids generally increases at pH values above and below their isoelectric point.[5]

- Temperature: Solubility is generally expected to increase with temperature, although this relationship should be determined empirically.
- Salt Concentration: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of **Cho-es-Lys** in aqueous solutions.

Stability Profile

The stability of **Cho-es-Lys** is critical for its shelf-life and efficacy. Degradation can occur through several pathways, primarily hydrolysis of the ester and carbamate linkages.

Predicted Stability under Various Conditions

Condition	Predicted Stability	Potential Degradation Pathways
pH	Stable in a narrow, near-neutral pH range. Susceptible to degradation at acidic and alkaline pH.	Acid-catalyzed hydrolysis: Cleavage of the ester and carbamate bonds. Base-catalyzed hydrolysis: Saponification of the ester linkage.
Temperature	Sensitive to elevated temperatures.	Increased rate of hydrolysis and potential for oxidative degradation of the cholesterol moiety. For many biomolecules, an increase in temperature induces the formation of β -structures which can lead to aggregation. [6]
Light	Potentially susceptible to photodegradation.	The cholesterol moiety can undergo oxidation upon exposure to light.
Oxidative Stress	Susceptible to oxidation.	The cholesterol ring system and the amino groups of lysine are potential sites for oxidation.

Experimental Protocols

To empirically determine the solubility and stability of **Cho-es-Lys**, the following experimental protocols are recommended.

Solubility Determination

A common method for determining solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

- Preparation: Add an excess amount of **Cho-es-Lys** to a series of vials, each containing a different solvent of interest (e.g., water, PBS at various pH values, ethanol, DMSO).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. Quantify the concentration of dissolved **Cho-es-Lys** using a validated analytical method, such as HPLC-UV or LC-MS.[\[7\]](#)[\[8\]](#)
- Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Stability-Indicating Method (SIM) Development

A stability-indicating method is crucial to separate the intact **Cho-es-Lys** from its degradation products.[\[9\]](#)

Protocol: HPLC-Based Stability-Indicating Method Development

- Forced Degradation Studies: Subject **Cho-es-Lys** to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.[\[10\]](#)
- Chromatographic Separation: Develop a reversed-phase HPLC method.
 - Column: C18 or C8 column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detection at a wavelength where **Cho-es-Lys** and its degradation products have significant absorbance. Mass spectrometry (MS) can be coupled for peak identification.
- Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[\[9\]](#)

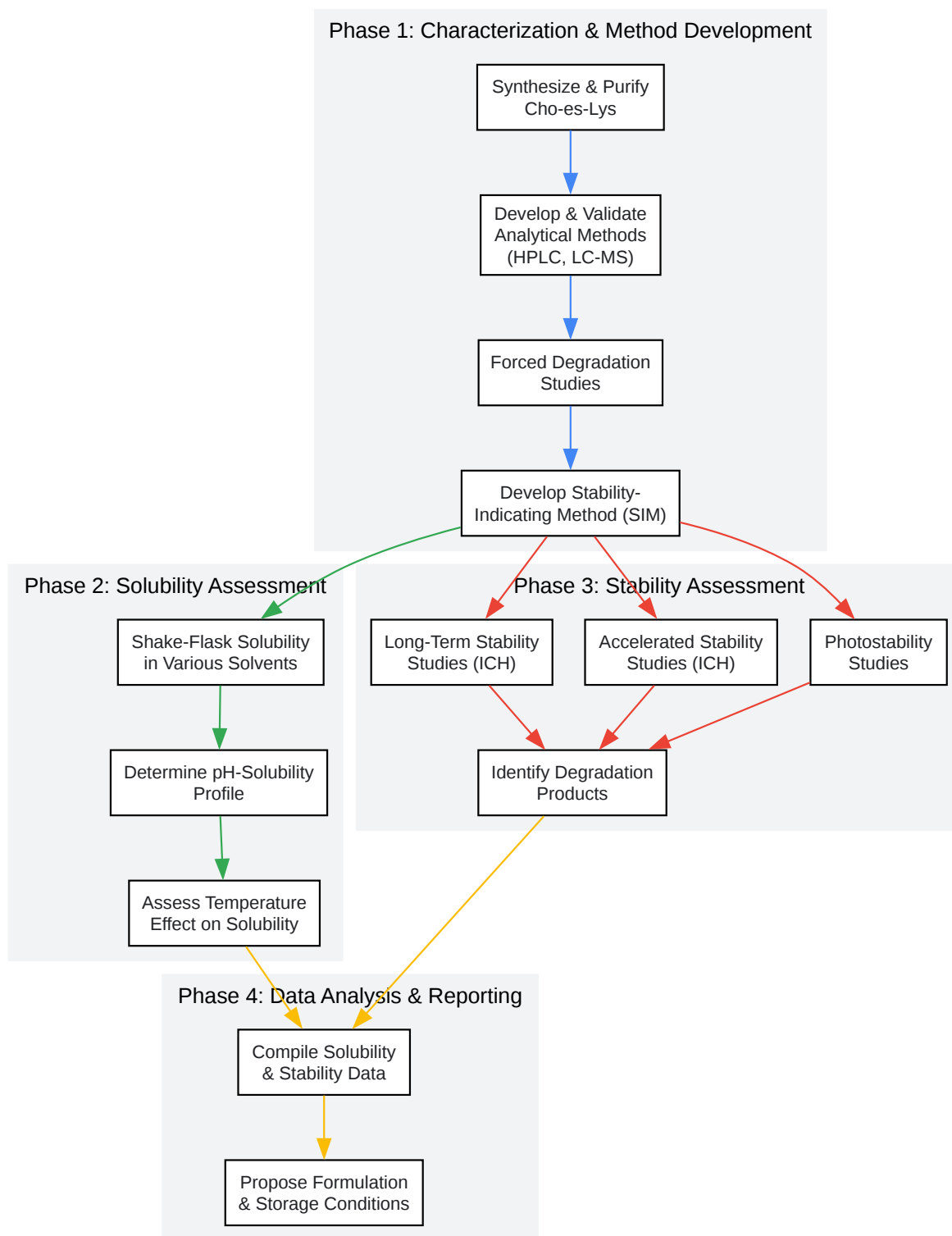
Stability Testing

Protocol: Long-Term and Accelerated Stability Studies

- Sample Preparation: Prepare solutions of **Cho-es-Lys** in relevant buffers and formulations.
- Storage Conditions: Store samples under various conditions as per ICH guidelines (Q1A(R2)):
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
- Analysis: Analyze the samples using the validated stability-indicating method to quantify the remaining intact **Cho-es-Lys** and any degradation products. Also, assess physical changes such as appearance, pH, and particle formation.

Visualizations

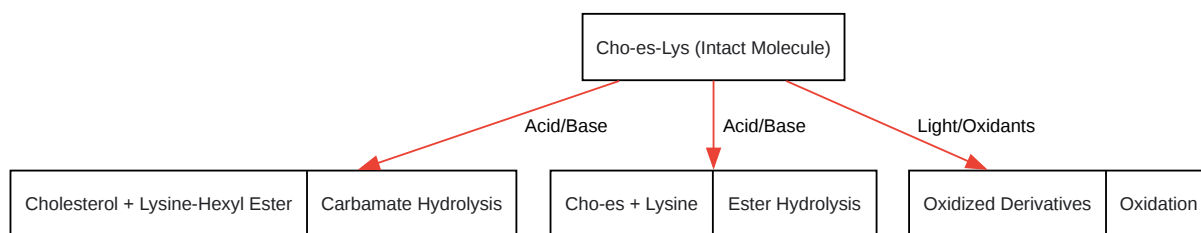
Logical Workflow for Solubility and Stability Assessment



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Caption: Workflow for assessing **Cho-es-Lys** solubility and stability.

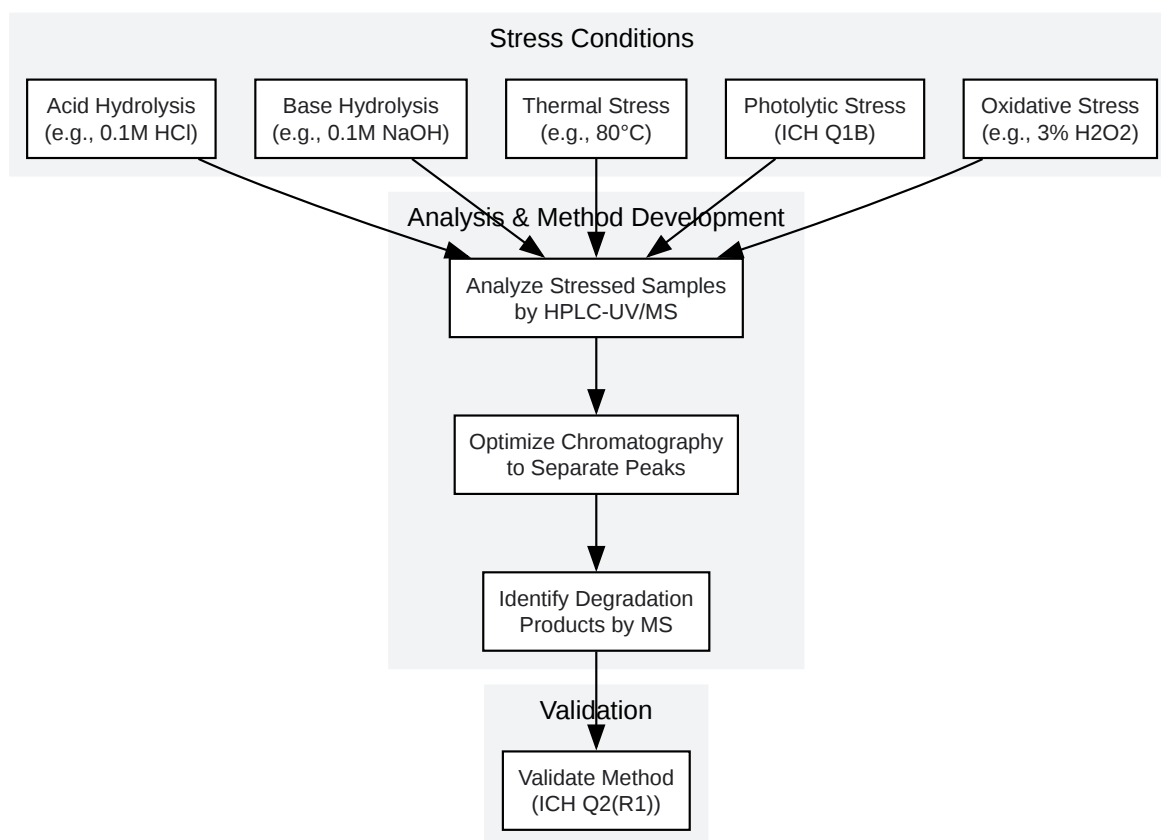
Predicted Degradation Pathway of Cho-es-Lys



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Caption: Predicted major degradation pathways for **Cho-es-Lys**.

Experimental Workflow for Stability Indicating Method (SIM) Development



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Caption: Workflow for developing a stability-indicating method.

Conclusion

The solubility and stability of **Cho-es-Lys** are critical quality attributes that must be thoroughly investigated to ensure its successful development as a therapeutic agent or delivery vehicle. This guide provides a foundational understanding of its expected physicochemical properties based on its constituent components. The detailed experimental protocols and logical workflows presented herein offer a systematic approach for researchers and drug development professionals to comprehensively characterize **Cho-es-Lys**, ultimately enabling the development of a safe, stable, and efficacious product. Empirical data generated through these

studies will be essential to refine the predictions made in this guide and to establish optimal formulation and storage conditions.

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